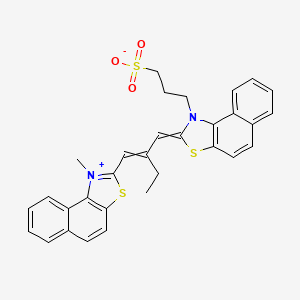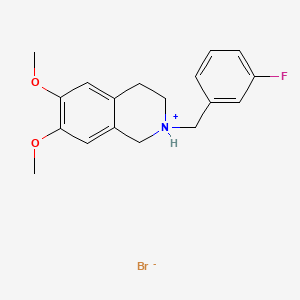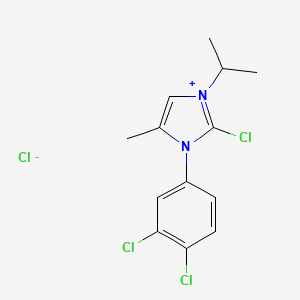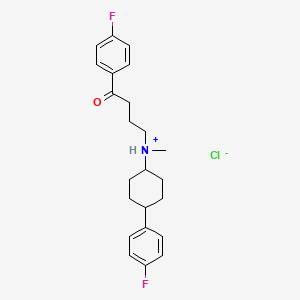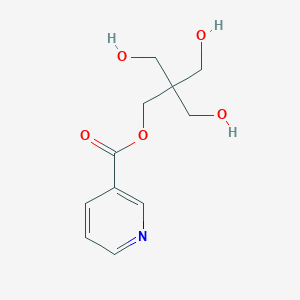
Pentaerythritol mononicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentaerythritol mononicotinate is an organic compound derived from pentaerythritol and nicotinic acid. It is a polyol with a unique structure that includes four hydroxyl groups, making it highly reactive and versatile in various chemical applications. This compound is known for its use in the synthesis of various industrial and pharmaceutical products.
准备方法
Synthetic Routes and Reaction Conditions
Pentaerythritol mononicotinate can be synthesized through the esterification of pentaerythritol with nicotinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where pentaerythritol and nicotinic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
化学反应分析
Types of Reactions
Pentaerythritol mononicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of pentaerythritol aldehyde or pentaerythritol carboxylic acid.
Reduction: Formation of pentaerythritol alcohol derivatives.
Substitution: Formation of halogenated or alkylated pentaerythritol derivatives.
科学研究应用
Pentaerythritol mononicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use as a vasodilator and in the treatment of cardiovascular diseases.
Industry: Utilized in the production of resins, coatings, and plasticizers due to its reactive hydroxyl groups.
作用机制
The mechanism of action of pentaerythritol mononicotinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a vasodilator by releasing nitric oxide (NO), which relaxes blood vessels and improves blood flow. The compound’s hydroxyl groups also allow it to participate in various biochemical reactions, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
Pentaerythritol tetranitrate: Another derivative of pentaerythritol, known for its use as an explosive and a vasodilator.
Neopentyl glycol: A similar polyol with two hydroxyl groups, used in the production of polyesters and plasticizers.
Trimethylolethane: A triol with three hydroxyl groups, used in the synthesis of resins and coatings.
Uniqueness
Pentaerythritol mononicotinate is unique due to its combination of pentaerythritol’s polyol structure and nicotinic acid’s biological activity. This combination allows it to serve as a versatile intermediate in both chemical synthesis and pharmaceutical applications, distinguishing it from other similar compounds.
属性
分子式 |
C11H15NO5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO5/c13-5-11(6-14,7-15)8-17-10(16)9-2-1-3-12-4-9/h1-4,13-15H,5-8H2 |
InChI 键 |
JKHPTPPSLXHHNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)OCC(CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


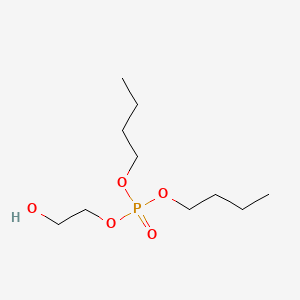
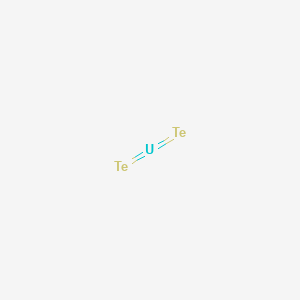
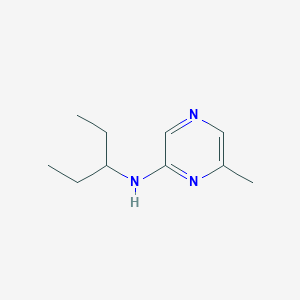
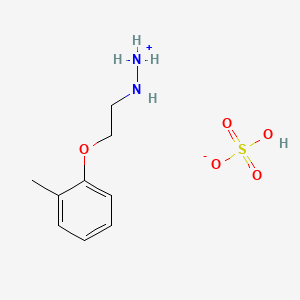
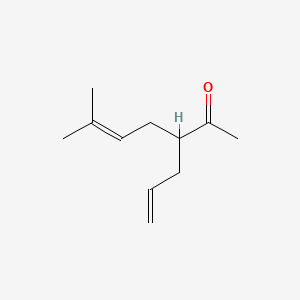

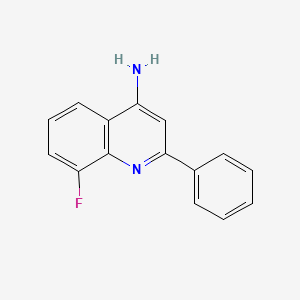

![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)

